molecular formula C13H11N3O4S B11551691 2-(3-nitrophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-(3-nitrophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11551691
M. Wt: 305.31 g/mol
InChI Key: SWXJEAZVBLODEM-RIYZIHGNSA-N
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Description

2-(3-Nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features both nitrophenoxy and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 2-(3-nitrophenoxy)acetohydrazide from (3-nitrophenoxy)acetic acid ethyl ester . This intermediate is then reacted with thiophene-2-carbaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol or methanol are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-Nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy and thiophene groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide is unique due to its combination of nitrophenoxy, thiophene, and hydrazide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

2-(3-nitrophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H11N3O4S/c17-13(15-14-8-12-5-2-6-21-12)9-20-11-4-1-3-10(7-11)16(18)19/h1-8H,9H2,(H,15,17)/b14-8+

InChI Key

SWXJEAZVBLODEM-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC=CS2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NN=CC2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

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